Phomosine D

Antibacterial Natural Products Endophytic Fungi

Phomosine D (CAS 874918-37-3) is a highly substituted biaryl ether fungal metabolite that is consistently reported as inactive against a broad panel of microorganisms. Researchers seeking a definitive negative control for structure-activity relationship (SAR) studies of the phomosine class need a verified inactive variant. Phomosine D fulfills this precise role, enabling rigorous comparison with active analogs Phomosine A and C to identify critical pharmacophores. - Baseline Control: Documented inactivity against a panel of 15 microorganisms makes it an essential benchmark for antimicrobial studies. - Dereplication Tool: Its confirmed lack of antibacterial, antifungal, and herbicidal activity allows its use for flagging inactive constituents in natural product library workflows. - Analytical Standard: Comprehensive NMR (HMQC, HMBC, COSY) and MS data enable its use as a reference for developing HPLC and LC-MS detection methods.

Molecular Formula C18H20O7
Molecular Weight 348.3 g/mol
Cat. No. B10820591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhomosine D
Molecular FormulaC18H20O7
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)OC2=C(C(=C(C(=C2C)C(=O)OC)O)C)O)CO)O
InChIInChI=1S/C18H20O7/c1-8-5-12(20)11(7-19)13(6-8)25-17-9(2)14(18(23)24-4)15(21)10(3)16(17)22/h5-6,19-22H,7H2,1-4H3
InChIKeyYXFYVKDXNWPWNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phomosine D: Structure and Antibacterial Inactivity


Phomosine D (CAS 874918-37-3) is a highly substituted biaryl ether fungal metabolite originally isolated from the endophytic fungus Phomopsis sp. [1]. Its structure was established by NMR experiments including HMQC, HMBC and COSY, and its molecular formula C₁₈H₂₀O₇ was confirmed by ESI-TOFMS [2]. The compound belongs to the phomosine family, which includes Phomosines A, C, and D-G, all characterized by a biaryl ether core with varying substitution patterns [1].

Negative control Documented inactivity against 15 microorganisms provides a baseline for SAR studies.
Dereplication Confirmed cross-assay inactivity supports hit triage and removal of inactive fractions.
Analytical standard High-resolution NMR/MS spectral data enable LC-MS method validation.

Phomosine D: Specificity Within the Phomosine Class


Within the phomosine family, subtle structural variations dictate biological activity. Phomosine D, a biaryl ether with a specific substitution pattern [1], is consistently reported as inactive against a panel of 15 microorganisms, whereas its close analogs Phomosine A and C exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria [2]. This stark activity divergence demonstrates that in-class compounds cannot be interchanged; procurement of the specific phomosine variant is critical for applications requiring the precise inactivity profile of Phomosine D, which is essential for use as a negative control or for structure-activity relationship (SAR) studies [2].

Activity inversion Phomosine A and C are broad-spectrum antibacterials; Phomosine D is inactive. Using an active analog compromises negative control integrity.
Structural specificity Subtle substitution pattern differences within the phomosine family dictate bioactivity; class-level assumptions do not hold.
Procurement precision A different phomosine variant can invalidate SAR conclusions or dereplication workflows that require a confirmed inactive reference.

Phomosine D: Comparative Antibacterial Activity Evidence


Complete Antibacterial Inactivity vs. Active Analogs

Phomosine D was found to be completely inactive against a panel of 15 test microorganisms, a profile that is in direct contrast to its in-family analogs Phomosine A and C, which exhibited activity against diverse Gram-negative and Gram-positive bacteria [1]. This quantitative inactivity provides a critical negative control phenotype for structure-activity relationship (SAR) studies within the phomosine class.

Antibacterial activity
Head-to-head
Target: Phomosine D: No inhibition zone observed
Comparator: Phomosine A/C: Active; Phomosine A IZD 20% > vancomycin vs S. aureus
Supports negative control selection for SAR studies
Agar diffusion assay, 15 microorganisms panel
Antibacterial Natural Products Endophytic Fungi

No Antifungal and Herbicidal Activity

In the initial isolation study, Phomosine D was tested alongside Phomosines E-G for antibacterial, antifungal, and herbicidal activity. Only one compound from the series (reported as "only (II) exhibits positive effects") demonstrated activity, while Phomosine D was among the inactive constituents [1]. This confirms that Phomosine D does not possess the same bioactivity as the active co-isolated analogs.

Antifungal & herbicidal
Head-to-head
Target: Phomosine D: Inactive (no positive effects)
Comparator: Active co-isolate (compound II) showed positive effects
Confirms inactivity across multiple bioassays for dereplication workflows
In vitro antibacterial, antifungal, herbicidal screens
Antifungal Herbicidal Bioprospecting

Phomosine D: Recommended Research Applications


Negative Control in Antibacterial SAR Studies

Phomosine D serves as a definitive negative control in structure-activity relationship (SAR) studies of the phomosine class. Its documented inactivity against a panel of 15 microorganisms [1] provides a baseline against which the activity of Phomosine A and C can be rigorously compared, enabling the identification of structural features critical for antibacterial activity.

Natural Product Library Triage and Dereplication

Given its confirmed inactivity across antibacterial, antifungal, and herbicidal assays [1][2], Phomosine D is an ideal candidate for natural product library dereplication workflows. Its inclusion helps in flagging or eliminating inactive constituents from complex fungal extracts, allowing researchers to focus on more promising bioactive fractions.

Reference Standard for Analytical Method Development

The availability of high-resolution NMR and MS spectral data for Phomosine D [3] makes it a suitable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) aimed at detecting and quantifying phomosine-type metabolites in fungal cultures or environmental samples.

Application
Selection Property
Validation Focus
Application Negative control in antibacterial SAR studies
Selection Property Documented complete inactivity vs active phomosine analogs
Validation Focus Inhibition zone diameter against Gram-positive/negative panel
Application Natural product library dereplication
Selection Property Confirmed inactivity across antibacterial, antifungal, and herbicidal assays
Validation Focus Cross-assay inactivity verification
Application Reference standard for analytical method development
Selection Property Available high-resolution NMR and MS spectral data
Validation Focus Method specificity and retention time consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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